![molecular formula C12H17F3OSi B6289166 2-[tert-Butyldimethylsilyloxy)-1,3,5-triifluorobenzene CAS No. 2173015-27-3](/img/structure/B6289166.png)
2-[tert-Butyldimethylsilyloxy)-1,3,5-triifluorobenzene
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Description
Tert-Butyldimethylsilyloxy compounds are a type of organosilicon compound. They are commonly used in synthetic chemistry as protective groups for alcohols . The tert-butyldimethylsilyloxy group is known for its high hydrolytic stability, making it a promising choice for such applications .
Synthesis Analysis
The synthesis of tert-butyldimethylsilyloxy compounds often involves the reaction of alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base . The use of imidazole with TBDMS-Cl and dimethylformamide (DMF) as solvent has been found to be effective, resulting in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .Molecular Structure Analysis
The molecular structure of a tert-butyldimethylsilyloxy compound typically includes a silicon atom bonded to a tert-butyl group, two methyl groups, and an oxygen atom. The oxygen atom is then bonded to the rest of the molecule .Chemical Reactions Analysis
Tert-butyldimethylsilyloxy groups can act as protective groups for alcohols in various chemical reactions . They can be removed by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Physical And Chemical Properties Analysis
The physical and chemical properties of a tert-butyldimethylsilyloxy compound can vary depending on the specific compound. For example, (tert-Butyldimethylsilyloxy)acetaldehyde has a boiling point of 165-167 °C and a density of 0.915 g/mL at 25 °C .Safety and Hazards
Mechanism of Action
Target of Action
Compounds with tert-butyldimethylsilyloxy groups are often used in synthetic chemistry as protecting groups for alcohols .
Mode of Action
The tert-Butyldimethylsilyloxy group in the compound acts as a protecting group for alcohols during chemical reactions . It prevents the alcohol from reacting with other substances while allowing the rest of the molecule to undergo desired transformations . Once the desired reactions are complete, the protecting group can be removed to restore the alcohol .
Biochemical Pathways
The use of tert-butyldimethylsilyloxy groups in synthetic chemistry can influence a variety of biochemical pathways depending on the specific reactions and transformations involved .
Pharmacokinetics
As a synthetic compound used primarily in chemical reactions, its bioavailability would depend on factors such as the specific reactions involved and the presence of other compounds .
Result of Action
The result of the action of 2-[tert-Butyldimethylsilyloxy)-1,3,5-triifluorobenzene] is the protection of alcohol groups during chemical reactions, allowing for controlled transformations of the rest of the molecule . This can lead to the synthesis of a wide variety of complex organic compounds .
Action Environment
The action, efficacy, and stability of 2-[tert-Butyldimethylsilyloxy)-1,3,5-triifluorobenzene] can be influenced by various environmental factors, including the presence of other reactants, the temperature, and the pH of the reaction environment . These factors can affect the rate of reaction, the selectivity of the reaction, and the stability of the protecting group .
properties
IUPAC Name |
tert-butyl-dimethyl-(2,4,6-trifluorophenoxy)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3OSi/c1-12(2,3)17(4,5)16-11-9(14)6-8(13)7-10(11)15/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYWVXWWJCPQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3OSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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